

The chemical structure and properties of Liensinine perchlorate.

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Liensinine Perchlorate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine perchlorate, a bisbenzylisoquinoline alkaloid isolated from the seed embryo of the lotus (Nelumbo nucifera), has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of liensinine perchlorate. Particular focus is placed on its anticancer properties, detailing its mechanisms of action involving the induction of apoptosis and inhibition of autophagy through modulation of key signaling pathways. This document also includes detailed experimental protocols and quantitative data to support further research and development.

Chemical Structure and Properties

Liensinine perchlorate is the perchlorate salt of liensinine. The presence of the perchlorate ion can influence the compound's solubility and stability.

Chemical Structure:



• IUPAC Name: 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7yl]oxy]phenol;perchloric acid[1]

CAS Number: 2385-63-9[1][2]

Molecular Formula: C₃₇H₄₃ClN₂O₁₀[2][3]

Molecular Weight: 711.2 g/mol [2][3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **liensinine perchlorate**.

Property	Value	Reference
Appearance	White to off-white powder/solid	[1][4]
Solubility	DMSO: 7.11 mg/mL (10 mM)	[3]
In a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL (1.41 mM)	[3]	
Storage and Stability	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.	[3]

Pharmacological Properties and Mechanism of Action

Liensinine perchlorate exhibits a range of biological activities, with its anticancer effects being the most extensively studied. The compound has demonstrated efficacy in various cancer models, primarily through the induction of programmed cell death (apoptosis) and the modulation of cellular self-degradation processes (autophagy).

Anticancer Activity

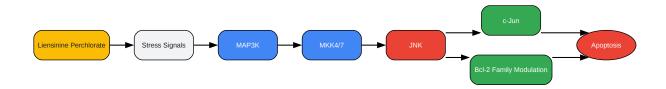


Liensinine perchlorate has been shown to inhibit the proliferation and colony-forming ability of cancer cells, particularly in colorectal cancer and osteosarcoma.[5]

2.1.1. Induction of Apoptosis

Liensinine perchlorate triggers apoptosis in cancer cells through multiple signaling pathways.

 JNK Signaling Pathway: In colorectal cancer cells, liensinine perchlorate activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical regulator of apoptosis.[6]
 Activated JNK can phosphorylate various downstream targets, including transcription factors like c-Jun, and members of the Bcl-2 family of proteins to promote apoptosis.



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JNK Signaling Pathway Activation by Liensinine Perchlorate

JAK2/STAT3 Signaling Pathway: In osteosarcoma cells, liensinine perchlorate induces the production of reactive oxygen species (ROS).[5] This increase in ROS leads to the suppression of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[5][7] The inhibition of this pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation, contributes to the apoptotic effect of liensinine perchlorate.[5]



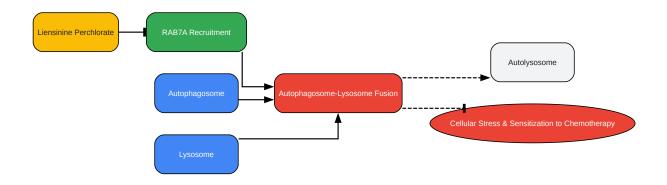
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Inhibition of JAK2/STAT3 Pathway by Liensinine Perchlorate



2.1.2. Inhibition of Autophagy

Autophagy is a cellular recycling process that can promote cancer cell survival under stress conditions. Liensinine has been identified as a late-stage autophagy inhibitor. It blocks the fusion of autophagosomes with lysosomes, which is a critical step for the degradation of cellular components. This inhibition is achieved by preventing the recruitment of the small GTPase RAB7A to lysosomes. The accumulation of non-degraded autophagosomes can lead to cellular stress and enhance the efficacy of chemotherapeutic agents.



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Mechanism of Autophagy Inhibition by Liensinine Perchlorate

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the anticancer activities of **liensinine perchlorate**.

Cell Viability and Cytotoxicity Assay (CCK-8)

This assay is used to determine the effect of **liensinine perchlorate** on cancer cell proliferation and to calculate the half-maximal inhibitory concentration (IC₅₀).

Protocol:



- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
 and incubate for 24 hours.
- Treatment: Treat the cells with a series of concentrations of liensinine perchlorate and a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- CCK-8 Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

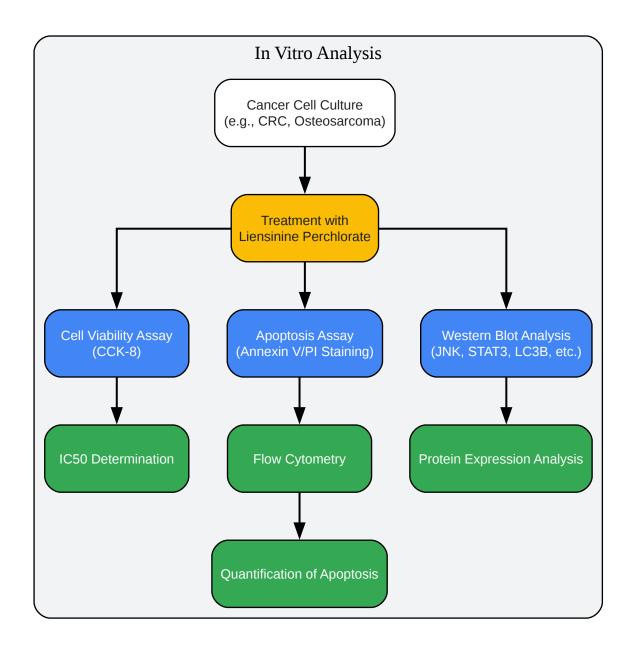
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with **liensinine perchlorate**.

Protocol:

- Cell Treatment: Treat cancer cells with liensinine perchlorate at the desired concentrations for a specific time.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.





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General Experimental Workflow for In Vitro Evaluation

Quantitative Data Summary

The following table presents a summary of the available quantitative data for **liensinine perchlorate** and the related free base, liensinine.



Parameter	Cell Line(s)	Value	Compound	Reference
Apoptosis Rate	SaOS-2	9.6% at 40 μM, 32.2% at 80 μM	Liensinine	[5]
143B	8.7% at 40 μM, 27.4% at 80 μM	Liensinine	[5]	
Cell Cycle Arrest (G0/G1)	SaOS-2	51.4% at 40 μM, 55.9% at 80 μM	Liensinine	[5]
143B	49.5% at 40 μM, 54.1% at 80 μM	Liensinine	[5]	

Note: Specific IC₅₀ values for **liensinine perchlorate** in various cancer cell lines are not consistently reported in the literature. The provided apoptosis and cell cycle data are for the free base, liensinine, and serve as a reference for the activity of the core molecule.

Conclusion

Liensinine perchlorate is a natural product with well-documented anticancer properties. Its ability to induce apoptosis and inhibit autophagy through the modulation of the JNK, JAK2/STAT3, and RAB7A-mediated pathways makes it a compelling candidate for further investigation in cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising compound. Further studies are warranted to establish a more comprehensive profile of its physicochemical properties, including a definitive melting point and a broader solubility profile, as well as to determine its IC50 values across a wider range of cancer cell lines.

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